(2,5-Difluorophenyl)(3-methanesulfonylphenyl)methanone

Description

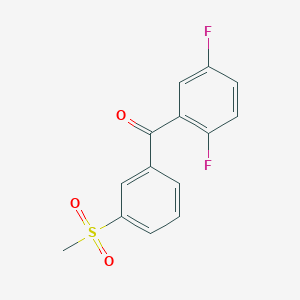

(2,5-Difluorophenyl)(3-methanesulfonylphenyl)methanone is a substituted benzophenone derivative characterized by a ketone group bridging two aromatic rings: a 2,5-difluorophenyl group and a 3-methanesulfonylphenyl group. The methanesulfonyl (SO2CH3) substituent is a strong electron-withdrawing group, while the fluorine atoms on the phenyl ring influence electronic and steric properties.

Properties

IUPAC Name |

(2,5-difluorophenyl)-(3-methylsulfonylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O3S/c1-20(18,19)11-4-2-3-9(7-11)14(17)12-8-10(15)5-6-13(12)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCWYPNXBSPFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Difluorophenyl)(3-methanesulfonylphenyl)methanone typically involves the reaction of 2,5-difluorobenzoyl chloride with 3-methanesulfonylphenylboronic acid under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in an organic solvent such as toluene or DMF. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques like column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluorophenyl)(3-methanesulfonylphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group yields sulfone derivatives, while reduction of the carbonyl group results in alcohol derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that (2,5-difluorophenyl)(3-methanesulfonylphenyl)methanone exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example:

- Study Findings : The compound was tested against a panel of cancer cell lines by the National Cancer Institute (NCI) and demonstrated a mean growth inhibition rate of approximately 12.53% at specific concentrations .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary results suggest that it may possess antibacterial properties, making it a candidate for further development in treating bacterial infections .

Synthesis of Novel Materials

This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique functional groups allow for the development of new materials with tailored properties, particularly in the fields of polymers and coatings.

Photophysical Properties

The compound's photophysical properties are being studied for potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to absorb and emit light at specific wavelengths could be utilized in developing advanced electronic materials .

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was administered to various human tumor cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity. The mechanism of action appears to involve apoptosis induction, which warrants further investigation into its therapeutic potential.

Case Study 2: Antimicrobial Testing

A series of experiments were conducted to assess the antibacterial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed promising activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its viability as a lead compound for antibiotic development.

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of (2,5-Difluorophenyl)(3-methanesulfonylphenyl)methanone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the methanesulfonyl group can influence its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between (2,5-Difluorophenyl)(3-methanesulfonylphenyl)methanone and its analogues:

Key Observations:

Piperidyl substituents (e.g., in the hydrochloride salt) introduce basicity, improving solubility in polar solvents .

Positional Isomerism: 3,4-Difluorobenzophenone (CAS 85118-07-6) shares the molecular formula C13H8F2O with 2,5-difluorobenzophenone but differs in fluorine positioning, affecting electronic distribution and crystal packing .

Physicochemical Properties

- Solubility: Methanesulfonyl and nitro substituents reduce lipophilicity compared to purely halogenated analogues (e.g., 2,5-difluorobenzophenone). Piperidyl derivatives, especially as hydrochloride salts, exhibit higher aqueous solubility .

- Stability: Electron-withdrawing groups (SO2CH3, NO2) may enhance stability against nucleophilic attack but could increase susceptibility to photodegradation .

Biological Activity

The compound (2,5-Difluorophenyl)(3-methanesulfonylphenyl)methanone is a notable chemical entity, particularly in the context of medicinal chemistry and pharmacology. Its biological activities have garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a difluorophenyl group and a methanesulfonyl phenyl moiety, contributing to its unique pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, one study reported an IC50 value of 0.178 μM against specific tumor cells, indicating significant potency .

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. A related class of compounds with similar structures demonstrated selective inhibition of cyclooxygenase-2 (COX-2), which is crucial in inflammatory processes .

- Antiviral Activity : Some derivatives have shown promising antiviral activities, although specific data on this compound's efficacy in viral infections remain limited .

Anticancer Activity

A study focused on the structural optimization of pyrazolo[3,4-b]pyridine derivatives found that compounds with a difluorophenyl group exhibited moderate anticancer activity. The compound this compound was highlighted for its ability to inhibit tumor growth in vitro with a notable IC50 value .

Case Study: COX-2 Inhibition

In a comparative study of various diarylheterocyclic compounds, those structurally similar to this compound demonstrated high selectivity for COX-2 over COX-1. The most potent analog exhibited an IC50 of 0.0032 μM, suggesting that modifications to the methanesulfonyl group can enhance anti-inflammatory effects while minimizing side effects .

Data Table: Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.